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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the

identification and characterization of chloromethane (CH₃Cl). It is designed to serve as a

comprehensive resource for researchers, scientists, and professionals in drug development

and related fields who require accurate and reliable methods for the analysis of this compound.

The following sections detail the principles, experimental protocols, and data interpretation for

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups and molecular

structures by measuring the absorption of infrared radiation by a sample. The vibrational

modes of chloromethane's chemical bonds absorb IR radiation at specific frequencies, resulting

in a unique spectral fingerprint.

Key Vibrational Modes
The primary vibrational modes for chloromethane involve C-H stretching, C-H bending, and C-

Cl stretching. The presence of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl, leads to the

observation of distinct absorption bands for each isotopologue (CH₃³⁵Cl and CH₃³⁷Cl). Recent

high-resolution studies have focused on the ν₃ (C-Cl stretch) and ν₆ (CH₃ rock) bands in the

650–1130 cm⁻¹ range.[1][2]
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Quantitative IR Data
The following table summarizes the key infrared absorption bands for chloromethane.

Vibrational Mode
CH₃³⁵Cl
Wavenumber
(cm⁻¹)

CH₃³⁷Cl
Wavenumber
(cm⁻¹)

Intensity

ν₁ (a₁) - CH₃ sym.

stretch
2967.78 - Medium

ν₄ (e) - CH₃ asym.

stretch
3041.8 - -

ν₂ (a₁) - CH₃ sym.

deform.
1354.9 - -

ν₅ (e) - CH₃ asym.

deform.
1454.6 - -

ν₃ (a₁) - C-Cl stretch ~732 ~727 Strong

ν₆ (e) - CH₃ rock ~1015 ~1015 Medium

Data sourced from NIST Chemistry WebBook and high-resolution spectroscopic studies.[1][3]

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
A common method for obtaining an infrared spectrum of chloromethane is through gas-phase

Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

Sample Preparation: Gaseous chloromethane is introduced into a gas cell with IR-

transparent windows (e.g., KBr or NaCl). The pressure of the gas is typically a few hundred

mmHg, and it may be diluted with an inert gas like nitrogen to a total pressure of around 600

mmHg.[4]
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Instrumentation: A Fourier Transform Spectrometer is used. The instrument parameters,

such as the type of grating and the spectral resolution, are selected based on the desired

level of detail.[4]

Data Acquisition: The infrared beam is passed through the gas cell, and the transmitted light

is detected. An interferogram is generated by the movement of a mirror within the

spectrometer.

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared

spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Workflow: FTIR Spectroscopy of
Chloromethane

Sample Preparation Data Acquisition Data Processing & Analysis

Chloromethane Gas Source IR Gas Cell
Introduce Gas

FTIR SpectrometerPass IR Beam Detector
Detect Transmitted Light

Interferogram
Generate

ComputerFourier Transform IR Spectrum
Generate
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Caption: Workflow for FTIR analysis of chloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of chloromethane is characterized by a single peak due to the three

equivalent protons.

Quantitative ¹H NMR Data
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Parameter Value Solvent

Chemical Shift (δ) ~3.05 ppm CCl₄

¹J(¹³C-¹H) Coupling Constant ~150 Hz CCl₄

Data sourced from ChemicalBook and other spectroscopic resources.[5]

The presence of ³⁵Cl and ³⁷Cl isotopes can cause a small, often unresolved, splitting or

broadening of the proton signal.[6][7]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of chloromethane shows a single resonance for the carbon atom.

Quantitative ¹³C NMR Data
Parameter Value

Chemical Shift (δ) ~25.1 ppm

Note: The exact chemical shift can vary slightly depending on the solvent used.

Experimental Protocol: NMR Spectroscopy
Methodology:

Sample Preparation: A solution of chloromethane is prepared in a deuterated solvent (e.g.,

chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a standard NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The

instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses

are applied. The resulting free induction decay (FID) signal is recorded.

Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum,

which plots signal intensity versus chemical shift (in ppm).
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Logical Relationship: NMR Signal and Molecular
Structure

Protons (¹H) Carbon (¹³C)

Chloromethane (CH₃Cl)
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Single ¹H NMR Peak

Results in

Single ¹³C NMR Peak
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Caption: Relationship between chloromethane's structure and its NMR signals.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is highly effective for determining the molecular weight and elemental composition of a

compound.

Molecular Ion Peaks
The mass spectrum of chloromethane is distinguished by the presence of two molecular ion

peaks due to the natural isotopic abundance of chlorine: approximately 75.8% ³⁵Cl and 24.2%

³⁷Cl. This results in a characteristic 3:1 intensity ratio for the molecular ion peaks.[8][9]

Quantitative Mass Spectrometry Data
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Ion m/z Relative Intensity

[CH₃³⁵Cl]⁺ 50 ~100% (Base Peak)

[CH₃³⁷Cl]⁺ 52 ~33%

The molecular weight of chloromethane is approximately 50.49 amu.[10]

Fragmentation Pattern
Electron ionization (EI) mass spectrometry can cause the chloromethane molecule to fragment.

Common fragments and their corresponding m/z values are also observed in the spectrum.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Methodology:

Sample Introduction: A small amount of gaseous or liquid chloromethane is introduced into

the high-vacuum source of the mass spectrometer.

Ionization: The sample molecules are bombarded with a high-energy electron beam, causing

the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Acceleration: The newly formed ions are accelerated by an electric field.

Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which

separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Experimental Workflow: EI-MS of Chloromethane
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Sample Introduction & Ionization Mass Analysis & Detection Output

Chloromethane Sample Ion Source (EI)
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Caption: Workflow for EI-MS analysis of chloromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12645751#spectroscopic-identification-of-
chloromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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